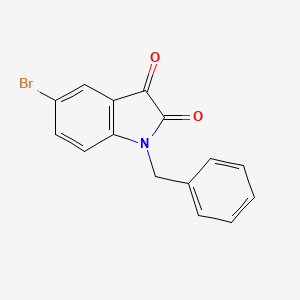

Indole-2,3-dione, 1-benzyl-5-bromo-

Description

Significance of Indole-2,3-dione (Isatin) as a Heterocyclic Scaffold in Contemporary Organic Chemistry

Indole-2,3-dione, commonly known as isatin (B1672199), represents a prominent heterocyclic scaffold that holds considerable significance in modern organic and medicinal chemistry. nih.govrsc.orgdergipark.org.tr First identified in 1841 as a product of indigo (B80030) oxidation, this indole (B1671886) derivative is an endogenous compound found in various natural sources, including plants and mammalian tissues. nih.govwikipedia.org The isatin framework is characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring, containing both a lactam and a keto moiety. nih.gov

This unique structural arrangement makes isatin a versatile precursor for the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. nih.govrsc.orgdergipark.org.tr The reactivity of the carbonyl group at the C3 position allows for various chemical modifications, leading to the creation of diverse molecular frameworks such as Schiff bases, hydrazones, and spiro derivatives. nih.govrsc.org Consequently, isatin and its derivatives have been extensively investigated for a broad spectrum of biological activities. dergipark.org.trnih.govmdpi.com The inherent versatility of the isatin scaffold continues to make it a focal point of research for developing novel compounds with potential therapeutic applications. dergipark.org.trmdpi.com

Rationale for N-Benzylation in Indole-2,3-dione Derivatives

The substitution at the N1 position of the indole-2,3-dione ring system is a critical strategy in the design of new derivatives. N-alkylation, including N-benzylation, serves a dual purpose: it protects the labile N-H proton and modulates the compound's physicochemical and biological properties. nih.gov The introduction of a substituent on the isatin nitrogen reduces the lability of the nucleus toward basic conditions, which is advantageous for subsequent chemical transformations, while preserving the characteristic reactivity of the scaffold. nih.gov

Specifically, N-benzylation, the attachment of a benzyl (B1604629) group (a benzene ring attached to a CH2 group), has been shown to be a valuable modification. N-benzyl substituted isatins are key intermediates and precursors for biologically active heterocycles. researchgate.netkoreascience.krscispace.com This substitution can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. sysrevpharm.org Studies have indicated that N-alkylation can augment the antimicrobial and anti-inflammatory activities of isatin derivatives. researchgate.netsysrevpharm.org Furthermore, mass spectrometry studies have shown that N-benzyl substituted isatins exhibit distinct fragmentation patterns, which can be useful for their identification in complex mixtures. researchgate.netkoreascience.krscispace.com

Overview of Research Trajectories for 1-Benzyl-5-bromoindole-2,3-dione

1-Benzyl-5-bromoindole-2,3-dione is a specific derivative of isatin that has been a subject of targeted research, primarily focusing on its synthesis, structural characterization, and application as a building block for more complex molecules. The synthesis is typically achieved via the N-alkylation of 5-bromoisatin (B120047) with benzyl chloride or benzyl bromide, often using a base like potassium carbonate in a solvent such as DMF. nih.govresearchgate.net

Recent research has centered on utilizing this compound as a key scaffold for developing novel anticancer agents. mdpi.com For instance, it has been used to synthesize a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives which were evaluated for their cytotoxic effects against human cancer cell lines. mdpi.com Some of these derivatives demonstrated significant activity, inducing apoptosis and causing cell cycle arrest in cancer cells. mdpi.com

The precise molecular geometry and crystal packing of 1-Benzyl-5-bromoindole-2,3-dione have been elucidated through X-ray crystallography. researchgate.net These studies provide valuable insights into its three-dimensional structure, which is crucial for understanding its reactivity and for computational studies like molecular docking.

Below are tables detailing the chemical properties and crystallographic data for 1-Benzyl-5-bromoindole-2,3-dione.

Table 1: Chemical Properties of 1-Benzyl-5-bromoindole-2,3-dione

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 79183-44-1 | chemicalbook.comchemsrc.com |

| Molecular Formula | C15H10BrNO2 | bldpharm.comnih.gov |

| Molecular Weight | 316.15 g/mol | bldpharm.comnih.gov |

| Synonyms | 1-Benzyl-5-bromoisatin, 5-Bromo-1-benzylisatin | tcichemicals.com |

| Melting Point | 427 K (154 °C) | researchgate.net |

Table 2: Crystallographic Data for 1-Benzyl-5-bromoindole-2,3-dione

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.netnih.gov |

| a (Å) | 4.5205 (1) | researchgate.net |

| b (Å) | 13.4538 (3) | researchgate.net |

| c (Å) | 21.0436 (5) | researchgate.net |

| V (ų) | 1279.83 (5) | researchgate.net |

| Z | 4 | researchgate.net |

| Calculated Density (Mg m⁻³) | 1.641 | researchgate.net |

| Temperature (K) | 100 | researchgate.net |

The indoline (B122111) ring system, the two ketone oxygen atoms, and the bromine atom in the structure are essentially coplanar. researchgate.net The benzyl ring is nearly perpendicular to the plane of the indoline ring system, with a dihedral angle of 74.58 (10)°. researchgate.net In the crystal structure, molecules are linked by weak C—H⋯O hydrogen bonds and π–π interactions. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-bromoindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXZCVYJRFSCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229574 | |

| Record name | Indole-2,3-dione, 1-benzyl-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79183-44-1 | |

| Record name | 1-Benzyl-5-bromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79183-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-dione, 1-benzyl-5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079183441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2,3-dione, 1-benzyl-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 5 Bromoindole 2,3 Dione

Precursor Synthesis: 5-Bromoisatin (B120047)

5-Bromoisatin serves as the foundational building block for the title compound. Its synthesis is most commonly accomplished through the direct electrophilic bromination of the isatin (B1672199) core.

The direct bromination of isatin (1H-indole-2,3-dione) is a regioselective process that preferentially occurs at the 5-position of the indole (B1671886) ring system. A variety of brominating agents have been employed for this transformation.

One efficient method involves the use of pyridinium (B92312) bromochromate (PBC) in glacial acetic acid. umz.ac.ir When isatin is heated with PBC under these conditions, 5-bromoisatin is formed as the sole product in high yield (89%) within a short reaction time of 20 minutes. umz.ac.ir The reaction's regioselectivity is confirmed by ¹H NMR spectroscopy of the crude product. umz.ac.ir

Other reagents reported for the 5-bromination of isatin include N-bromosuccinimide (NBS), N-bromocaprolactam, and N-bromosaccharin. umz.ac.ir However, these methods are often associated with drawbacks such as lower product yields and extended reaction times. umz.ac.ir Another reported method for the synthesis of 5-bromoisatin involves reacting isatin with N-halosaccharins in the presence of silicon dioxide (SiO₂). chemicalbook.com

Table 1: Comparison of Reagents for Direct Bromination of Isatin

| Reagent | Solvent | Conditions | Yield | Reaction Time | Reference |

| Pyridinium bromochromate (PBC) | Acetic Acid | 90 °C | 89% | 20 min | umz.ac.ir |

| N-Bromosuccinimide (NBS) | Not specified | Not specified | Lower Yield | Longer Time | umz.ac.ir |

| N-Bromosaccharin | Not specified | Not specified | Lower Yield | Longer Time | umz.ac.ir |

| N-Halosaccharins | SiO₂ | Not specified | Not specified | Not specified | chemicalbook.com |

While direct halogenation is a common route, other synthetic strategies exist for producing 5-substituted isatins. These alternative pathways can be crucial when specific functionalities are desired or when direct halogenation is not feasible. General methods include:

Sandmeyer and related methodologies : This classic approach can be used to prepare 5-haloisatins starting from p-haloanilines. umz.ac.ir

Reaction of N-aryl nitrones with dichloroketene : This method provides another synthetic entry to the 5-substituted isatin scaffold. umz.ac.ir

These routes highlight the versatility in synthesizing the isatin core structure, which can then be further modified.

N-Benzylation Strategies for 5-Bromoisatin

The second critical step in the synthesis is the attachment of a benzyl (B1604629) group to the nitrogen atom of the 5-bromoisatin precursor. This N-alkylation reaction transforms the secondary amine within the isatin ring into a tertiary amine, a modification that can significantly influence the molecule's chemical properties. nih.gov

The most prevalent strategy for N-benzylation involves the deprotonation of the N-H group of 5-bromoisatin with a base to form the isatin anion, followed by nucleophilic substitution with a benzyl halide, typically benzyl chloride or benzyl bromide. nih.govresearchgate.net

Several base-solvent systems have been successfully employed for this transformation:

Potassium Carbonate in DMF : A common and effective method involves stirring 5-bromoisatin with benzyl chloride and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). researchgate.netscispace.com The addition of a phase-transfer catalyst, such as tetra-n-butylammonium bromide, can facilitate the reaction. researchgate.net

Sodium Hydride in DMF : A stronger base, sodium hydride (NaH), can also be used. The reaction proceeds by treating 5-bromoisatin with NaH in DMF at 0°C to generate the sodium salt, which then reacts with benzyl chloride to yield the N-benzylated product. uobaghdad.edu.iqresearchgate.net

Potassium Hydroxide (B78521) in DMSO : For the related N-benzylation of indole, a system of potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective. orgsyn.org

These N-alkylation reactions are versatile and have been used to synthesize a wide array of N-substituted isatin derivatives for various applications. nih.govresearchgate.net

Table 2: Base-Solvent Systems for N-Benzylation of 5-Bromoisatin

| Base | Solvent | Alkylating Agent | Catalyst | Reference |

| Potassium Carbonate (K₂CO₃) | DMF | Benzyl Chloride | Tetra-n-butylammonium bromide | researchgate.net |

| Sodium Hydride (NaH) | DMF | Benzyl Chloride | None | uobaghdad.edu.iqresearchgate.net |

| Potassium Carbonate (K₂CO₃) | DMF | Benzyl Halide | None | scispace.com |

Optimizing reaction conditions is key to achieving high yields and purity for N-benzylation. Several parameters can be adjusted, including the choice of base, solvent, temperature, and reaction time.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. nih.gov For the N-alkylation of isatin, microwave irradiation can dramatically reduce reaction times, require less solvent, and improve yields compared to conventional heating. nih.govresearchgate.net The best results under microwave conditions have often been achieved using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a small amount of DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov

Studies on the optimization of N-alkylation have explored various factors:

Base and Catalyst : The choice of base is critical. While common bases like K₂CO₃ are effective, solid-supported bases like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) have also been successfully used, both under thermal and microwave conditions. researchgate.net

Solvent : The polarity and boiling point of the solvent play a significant role. DMF is a common choice due to its ability to dissolve the reactants and facilitate the reaction. researchgate.netresearchgate.net

Temperature : The reaction temperature can impact the rate and yield. For instance, in one optimization study, a temperature of 80°C was found to be optimal, with higher or lower temperatures leading to reduced yields. researchgate.net

Reaction Time : Reaction times can vary significantly, from minutes under microwave irradiation to 48 hours or more under certain thermal conditions. researchgate.netresearchgate.net Monitoring the reaction's progress, often by thin-layer chromatography (TLC), is essential to determine the optimal duration. researchgate.net

Advanced Synthetic Transformations and Derivatization Strategies

Reactivity at the C-3 Carbonyl Group of 1-Benzyl-5-bromoindole-2,3-dione

The C-3 carbonyl group of the 1-benzyl-5-bromoindole-2,3-dione core exhibits pronounced electrophilicity, making it a prime target for nucleophilic attack. This reactivity is the foundation for numerous condensation reactions, leading to the formation of a wide range of derivatives.

Schiff bases, characterized by the imine (-C=N-) functional group, are readily synthesized through the condensation of a primary amine with a carbonyl compound. researchgate.netnih.gov In the case of 1-benzyl-5-bromoindole-2,3-dione, the C-3 keto group reacts with primary amines, typically under acidic catalysis, to yield the corresponding Schiff base derivatives. nih.govchalcogen.ro This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The condensation reaction with primary amines is a general and widely applicable method for modifying the isatin (B1672199) scaffold. While specific literature detailing the reaction of 1-benzyl-5-bromoindole-2,3-dione with ethyl glycinate (B8599266) is not prevalent, the reaction can be inferred from the general principles of Schiff base formation. The amino group of ethyl glycinate would act as the nucleophile, attacking the C-3 carbonyl of the isatin derivative. This transformation introduces an ester functional group, providing a handle for further synthetic manipulations, such as hydrolysis or amidation, to create more complex molecules.

A significant subclass of Schiff bases are hydrazones, formed from the reaction of a carbonyl compound with hydrazine (B178648) or its derivatives. nih.govgoogle.com Hydrazones derived from isatins are of particular interest due to their diverse biological activities. nih.govnih.gov

The synthesis of hydrazone derivatives of 1-benzyl-5-bromoindole-2,3-dione is well-documented. A common method involves the condensation reaction with thiosemicarbazide (B42300) in a refluxing ethanolic solution with a catalytic amount of acetic acid. nih.gov This reaction selectively occurs at the C-3 position to furnish the corresponding 2-(1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide. nih.gov This thiosemicarbazone derivative serves as a versatile intermediate for further chemical transformations. nih.govmdpi.com

Similarly, reaction with other hydrazides, such as nalidixic acid hydrazide, also proceeds smoothly to yield the corresponding hydrazone, demonstrating the broad scope of this transformation. chalcogen.ro

Table 1: Synthesis of Hydrazone Derivatives from 1-Benzyl-5-bromoindole-2,3-dione

| Reagent | Product | Reaction Conditions | Reference |

| Thiosemicarbazide | 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide | Ethanol (B145695), catalytic Acetic Acid, reflux | nih.gov |

| Nalidixic acid hydrazide | Schiff base of 1-Benzylisatin and nalidixic acid hydrazide | Not specified | chalcogen.ro |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (Z), such as esters, ketones, nitriles, or nitro groups. sigmaaldrich.com

The C-3 carbonyl of the 1-benzyl-5-bromoindole-2,3-dione scaffold is an excellent substrate for Knoevenagel condensation. nih.govmdpi.com Reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) would lead to the formation of a new carbon-carbon double bond at the C-3 position. The resulting product is a highly functionalized α,β-unsaturated system, which can participate in subsequent cyclization or Michael addition reactions. mdpi.com

For instance, the reaction of an isatin derivative with malononitrile would yield a 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) derivative. This type of reaction significantly expands the structural diversity achievable from the 1-benzyl-5-bromoindole-2,3-dione starting material.

Formation of Schiff Bases

Cyclization Reactions of 1-Benzyl-5-bromoindole-2,3-dione Derivatives

The derivatives of 1-benzyl-5-bromoindole-2,3-dione, particularly the hydrazones and products of Knoevenagel condensation, are valuable precursors for synthesizing more complex heterocyclic systems through cyclization reactions.

The 1,2,4-triazole (B32235) ring is a key structural motif in many medicinally important compounds. nih.govnih.gov Derivatives of 1-benzyl-5-bromoindole-2,3-dione can be elaborated into structures containing this heterocycle. A common synthetic route involves the cyclization of thiosemicarbazone derivatives. researchgate.net

The 2-(1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide, synthesized as described in section 3.1.1.2, is a key intermediate for this purpose. Cyclization of thiosemicarbazides can be achieved under alkaline conditions, for example, by refluxing in a sodium hydroxide (B78521) solution, which leads to the formation of a 1,2,4-triazole-3-thiol ring system. researchgate.net This resulting triazole can be further functionalized, for example, through S-alkylation reactions. researchgate.net

Another strategy involves the reaction of the thiosemicarbazone intermediate with α-haloketones. This leads to the formation of a thiazole (B1198619) ring linked to the isatin core via a hydrazone bridge. nih.govmdpi.com While this yields a thiazole and not a triazole, it demonstrates the utility of the thiosemicarbazone in [3+2] cyclization reactions to build new heterocyclic rings. nih.gov The synthesis of 1,2,4-triazoles often involves the reaction of hydrazones or related derivatives with reagents that provide the remaining nitrogen and carbon atoms needed to form the five-membered ring. frontiersin.org

Construction of Oxazoline (B21484) and Thiazoline (B8809763) Ring Systems

The isatin scaffold serves as a valuable precursor for the synthesis of various heterocyclic systems, including oxazolines and thiazolines. Research has demonstrated that derivatives of 1-benzyl-5-bromoisatin can be effectively utilized in the construction of these five-membered rings.

A documented synthetic pathway involves a multi-step process starting from 1-benzyl-5-bromoisatin. uobaghdad.edu.iqresearchgate.netresearchgate.netuobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq The initial step is the reaction of 1-benzyl-5-bromoisatin with ethyl glycinate to form a Schiff base intermediate. uobaghdad.edu.iqresearchgate.netresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq This intermediate is then reacted with hydrazine hydrate (B1144303) to yield a hydrazide derivative. uobaghdad.edu.iqresearchgate.netresearchgate.net Subsequent reaction of this hydrazide with phenylisocyanate leads to a urea (B33335) derivative, while reaction with phenylisothiocyanate produces a thiourea (B124793) derivative. uobaghdad.edu.iqresearchgate.netresearchgate.net These intermediates are then cyclized with p-bromophenacyl bromide in refluxing absolute ethanol to afford the corresponding oxazoline and thiazoline derivatives. uobaghdad.edu.iqresearchgate.netresearchgate.net This cyclization is typically neutralized with ammonium (B1175870) hydroxide. researchgate.net

The following table summarizes the key intermediates and final products in this synthetic sequence.

| Starting Material | Reagents | Intermediate/Product | Reference |

| 1-Benzyl-5-bromoisatin | 1. Ethyl glycinate 2. Hydrazine hydrate | N-benzyl-5-bromo-[3-imino-(acetohydrazide)]-indole-2-one | uobaghdad.edu.iqresearchgate.netresearchgate.net |

| N-benzyl-5-bromo-[3-imino-(acetohydrazide)]-indole-2-one | Phenylisocyanate | N-benzyl-5-bromo-[3-imino-(acetourea)]-indole-2-one | uobaghdad.edu.iqresearchgate.netresearchgate.net |

| N-benzyl-5-bromo-[3-imino-(acetohydrazide)]-indole-2-one | Phenylisothiocyanate | N-benzyl-5-bromo-[3-imino-(acetothiourea)]-indole-2-one | uobaghdad.edu.iqresearchgate.netresearchgate.net |

| N-benzyl-5-bromo-[3-imino-(acetourea)]-indole-2-one | p-Bromophenacyl bromide, Ethanol | N-benzyl-5-bromo-[3-imino- (5-p-Bromophenyl-2-hydroxy-3-phenyl-2, 3-dihydro-1, 3-oxazole-2-yl) acetohydrazide]-indole-2-one | researchgate.net |

| N-benzyl-5-bromo-[3-imino-(acetothiourea)]-indole-2-one | p-Bromophenacyl bromide, Ethanol | N-benzyl-5-bromo-[3-imino- (5-p-Bromophenyl)-2-mercapto-3-phenyl-2, 3-dihydro-1, 3-thiazole-2-yl) acetohydrazide]-indole-2-one | researchgate.net |

Exploration of Other Fused Heterocyclic Architectures

The reactivity of the isatin core of 1-benzyl-5-bromoindole-2,3-dione allows for its use in the synthesis of a variety of other fused heterocyclic systems, notably spirooxindoles. Spirooxindoles are a class of compounds where a spirocyclic ring system is fused at the C3 position of the oxindole (B195798) core.

One approach to spirooxindole synthesis involves a one-pot, three-component reaction. For instance, the reaction of 5-bromoisatin (B120047), malononitrile, and a 1,3-diketone, such as 1,3-cyclohexanedione, in the presence of a nano Ag/kaolin catalyst in ethanol, has been shown to produce spiro[4H-pyran-3,3′-oxindoles] in high yields. orientjchem.org This methodology highlights an efficient and environmentally friendly route to these complex structures. orientjchem.org

Furthermore, 1-benzyl-5-bromoisatin derivatives can be precursors to other fused systems like 1,2,4-triazoles. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq The synthesis of these compounds can be initiated from the same Schiff base intermediate used for oxazoline and thiazoline synthesis. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq Reaction with semicarbazide (B1199961) or substituted semicarbazides, followed by cyclization in an alkaline medium (e.g., 4N NaOH), leads to the formation of substituted 1,2,4-triazole derivatives. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq

The versatility of the isatin scaffold is further demonstrated by its use in the synthesis of thiazole-fused systems through different routes. For example, the condensation of 1-benzyl-5-bromoindole-2,3-dione with thiosemicarbazide yields a thiosemicarbazone derivative. nih.gov This intermediate can then undergo cyclization with α-bromo ketones to form 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones. nih.gov

Diversification via Thioamide Intermediates

The conversion of the carbonyl group at the C-2 position of the isatin ring to a thiocarbonyl group opens up new avenues for derivatization. Lawesson's reagent is a widely used and effective thionating agent for this transformation. beilstein-journals.orgrsc.orgnih.govresearchgate.net The reaction typically involves heating the amide with Lawesson's reagent in a solvent like toluene. beilstein-journals.org

The resulting thioamide is a versatile intermediate. Thioamides are generally more polar than their corresponding amides, which can influence their reactivity and participation in subsequent reactions. nih.gov The conversion of amides to thioamides is a fundamental transformation in organic synthesis, providing access to a range of sulfur-containing heterocycles. beilstein-journals.orgnih.govorganic-chemistry.org

Mechanochemical methods have also been developed for thioamide synthesis using Lawesson's reagent, offering a solvent-minimized approach with comparable or better yields than solution-based methods. rsc.orgresearchgate.net

Mannich Reaction Applications in N-Benzyl-5-bromoisatin Chemistry

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of 1-benzyl-5-bromoisatin chemistry, the N-H proton of the isatin ring is typically substituted with a benzyl (B1604629) group, making the direct Mannich reaction at this position impossible. However, derivatives of 1-benzyl-5-bromoisatin can be functionalized to incorporate moieties suitable for Mannich reactions.

For instance, if the N-benzyl-5-bromoisatin is first reacted with propargyl bromide to introduce a terminal alkyne, the resulting compound can then undergo a Mannich reaction with various secondary amines. researchgate.net This reaction typically involves the coupling of the alkyne with an aldehyde (often formaldehyde, generated in situ from paraformaldehyde) and a secondary amine in the presence of a catalyst, such as a copper salt. This approach allows for the introduction of a diverse range of aminoalkyl groups, further functionalizing the 1-benzyl-5-bromoisatin scaffold.

Exploitation of Haloarene Reactivity for Cross-Coupling Reactions (Heck, Suzuki, Buchwald, Negishi, Stille)

The presence of a bromine atom at the C-5 position of the indole (B1671886) ring makes 1-benzyl-5-bromoindole-2,3-dione an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Heck reaction , which involves the coupling of an aryl halide with an alkene, can be applied to 1-benzyl-5-bromoindole-2,3-dione to introduce vinyl groups at the C-5 position. organic-chemistry.orgbeilstein-journals.org This reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org

The Suzuki reaction couples the bromo-substituted isatin with a boronic acid or boronic ester, enabling the formation of a new carbon-carbon bond and the introduction of a wide range of aryl or vinyl substituents. This reaction is known for its mild conditions and tolerance of various functional groups.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. This provides a direct route to 5-amino-substituted isatin derivatives.

While specific examples for the Negishi (using an organozinc reagent) and Stille (using an organotin reagent) reactions with 1-benzyl-5-bromoindole-2,3-dione are less commonly documented in readily available literature, the reactivity of the aryl bromide functionality suggests that these transformations are synthetically feasible. These reactions would allow for the introduction of a variety of alkyl, vinyl, aryl, and alkynyl groups.

The general applicability of these cross-coupling reactions to aryl bromides is well-established, and the conditions can be optimized for the specific isatin substrate. nih.govuzh.ch

Asymmetric Synthesis Approaches Involving 1-Benzyl-5-bromoindole-2,3-dione

The development of asymmetric methods to synthesize chiral molecules is a major focus in modern organic chemistry. The carbonyl group at the C-3 position of 1-benzyl-5-bromoindole-2,3-dione is a prochiral center, making it an excellent target for asymmetric transformations to generate chiral spirooxindoles and other derivatives.

One common approach is the use of chiral Lewis acid catalysts in reactions involving the C-3 carbonyl. 140.122.64 For example, in a [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from the isatin and an amino acid) and a dipolarophile, a chiral Lewis acid can coordinate to the isatin carbonyl, creating a chiral environment that directs the approach of the dipolarophile, leading to the preferential formation of one enantiomer of the spirocyclic product. csic.es

Another strategy involves the use of chiral organocatalysts . For instance, chiral bifunctional catalysts, such as those derived from BINOL, can be employed in reactions like asymmetric halolactonizations of alkenoic acids, demonstrating the potential for creating chiral centers in complex molecules. beilstein-journals.org While not directly applied to 1-benzyl-5-bromoisatin in the provided context, the principles of using chiral catalysts to control stereochemistry are broadly applicable. csic.esbeilstein-journals.org

The following table provides a conceptual overview of potential asymmetric reactions involving 1-benzyl-5-bromoindole-2,3-dione.

| Reaction Type | Chiral Catalyst Type | Potential Chiral Product |

| [3+2] Cycloaddition | Chiral Lewis Acid (e.g., Cu(II)-Box) | Enantioenriched Spiro-pyrrolidinyl-oxindole |

| Aldol Reaction | Chiral Organocatalyst (e.g., Proline) | Chiral 3-hydroxy-3-(substituted)-oxindole |

| Baylis-Hillman Reaction | Chiral Amine Catalyst (e.g., Quinidine derivative) | Chiral 3-hydroxy-3-(alkenyl)-oxindole |

Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 1-benzyl-5-bromoindole-2,3-dione, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. While specific spectral data for the title compound is not detailed in the surveyed literature, analysis of its derivatives and parent structures confirms the utility of this method. uobaghdad.edu.iqresearchgate.net

Key expected vibrational frequencies include:

Carbonyl (C=O) stretching: The indole-2,3-dione moiety contains two carbonyl groups (a ketone and an amide). These typically produce strong absorption bands in the region of 1680-1750 cm⁻¹.

Aromatic C=C stretching: Bands corresponding to the benzene (B151609) ring and the indole (B1671886) system would appear in the 1450-1600 cm⁻¹ region.

C-N stretching: The carbon-nitrogen bond of the indole ring and the benzyl (B1604629) group linkage will show signals in the 1180-1360 cm⁻¹ range.

C-Br stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, would indicate the presence of the bromo-substituent.

In studies of various derivatives, such as N'-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)]-2-chlorobenzohydrazide, characteristic peaks for amide C=O (1683 and 1723 cm⁻¹) and C=N (1604 cm⁻¹) have been identified, showcasing how FTIR is used to confirm structural components in this family of molecules. nih.gov

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. While several studies confirm the use of ¹H NMR and ¹³C NMR for characterizing this compound and its derivatives, specific spectral assignments for 1-benzyl-5-bromoindole-2,3-dione are not consistently published. uobaghdad.edu.iqresearchgate.net However, data from closely related compounds can be used to predict the expected spectrum.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Benzyl Protons: The methylene (B1212753) (-CH₂-) protons of the benzyl group would appear as a singlet, typically in the range of 4.9-5.0 ppm. The five protons of the phenyl ring would resonate in the aromatic region, around 7.2-7.4 ppm.

Indole Ring Protons: The three protons on the substituted indole ring would appear as distinct signals in the aromatic region (typically 6.8-8.0 ppm), with their splitting patterns (doublets, doublet of doublets) dictated by their positions relative to each other and the bromine atom.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

Carbonyl Carbons: The two carbonyl carbons (C2 and C3) are expected to be the most downfield signals, resonating above 158 ppm. For the related 1-benzyl-5-methylindoline-2,3-dione, these signals appear at 183.5 ppm and 158.4 ppm. researchgate.net

Aromatic and Benzyl Carbons: The carbons of the benzyl and indole rings would appear between approximately 110 ppm and 150 ppm. The methylene carbon of the benzyl group is expected around 44.0 ppm. researchgate.net

The following table shows illustrative ¹³C NMR data for a related compound, providing insight into the expected chemical shifts.

| Functional Group | Compound | Chemical Shift (δ) in ppm |

|---|---|---|

| Carbonyl (C=O) | 1-Benzyl-5-methylindoline-2,3-dione | 183.5, 158.4 |

| Aromatic/Olefinic | 1-Benzyl-5-methylindoline-2,3-dione | 148.5, 138.7, 134.7, 133.7, 129.0, 128.1, 127.4, 125.7, 117.8, 110.8 |

| Benzyl (-CH₂-) | 1-Benzyl-5-methylindoline-2,3-dione | 44.0 |

Data sourced from a study on the methylated analogue. researchgate.net

Advanced Spectroscopic Methods for Complex Derivative Characterization

The 1-benzyl-5-bromoindole-2,3-dione core is often a starting material for the synthesis of more complex heterocyclic molecules. mdpi.com Advanced spectroscopic techniques are essential for characterizing these larger derivatives. For instance, in the synthesis of hydrazone derivatives, NMR spectroscopy is critical not only for confirming the final structure but also for identifying the presence of geometric isomers (E/Z isomers), which may interconvert in solution. mdpi.com High-Resolution Mass Spectrometry (HRMS) is another indispensable tool, used to confirm the elemental composition of the synthesized derivatives by providing a highly accurate mass measurement. rsc.org The synthesis of complex disulfide derivatives has also been reported, with their structures being confirmed through crystallographic studies. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by mapping the precise arrangement of atoms in a single crystal. A crystallographic study of 1-benzyl-5-bromoindoline-2,3-dione has been published, revealing its detailed solid-state architecture. researchgate.net

The compound crystallizes in the orthorhombic system under the chiral space group P2₁2₁2₁. researchgate.net This indicates that although the molecule itself is achiral, it crystallizes in a chiral arrangement, with the bulk material being a racemic mixture of enantiomeric crystals. The indoline (B122111) ring system is nearly planar, and it is oriented almost perpendicular to the benzyl ring, with a dihedral angle of 74.58 (10)°. researchgate.net In the crystal lattice, molecules are linked by weak C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules, forming a two-dimensional network. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀BrNO₂ |

| Molecular Weight | 316.15 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.5205 (1) |

| b (Å) | 13.4538 (3) |

| c (Å) | 21.0436 (5) |

| V (ų) | 1279.83 (5) |

| Z | 4 |

| Temperature (K) | 100 |

| Dihedral Angle (Indoline/Benzyl) | 74.58 (10)° |

Data from IUCrData (2016), 1, x160559. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Analysis

Chromatographic techniques are essential for the purification of 1-benzyl-5-bromoindole-2,3-dione and for assessing its purity. Following synthesis, the crude product is commonly purified by silica (B1680970) gel column chromatography. researchgate.netrsc.org The purity of the final product and the homogeneity of its derivatives can be quickly checked using Thin-Layer Chromatography (TLC), where a pure compound should appear as a single spot. nih.gov

High-Performance Liquid Chromatography (HPLC) is the standard method for quantitatively determining the purity of such compounds. While specific HPLC methods for this exact molecule are not detailed in the reviewed literature, a typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

As the molecule is achiral, analysis of enantiomeric excess is not applicable to the compound in solution.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Investigations

Quantum mechanical calculations are at the forefront of computational chemistry, providing detailed insights into the electronic behavior of molecules.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties. For derivatives closely related to 1-benzyl-5-bromoindole-2,3-dione, such as N-benzyl-5-bromo isatin (B1672199) derivatives, DFT calculations at the B3LYP/6-31G level have been employed to elucidate their electronic characteristics. lew.ro These studies are fundamental to understanding the distribution of electrons within the molecule and identifying regions susceptible to electrophilic or nucleophilic attack.

The electronic structure of isatin derivatives is of particular interest as it governs their interaction with biological targets. The presence of the electron-withdrawing bromine atom at the C5 position and the bulky benzyl (B1604629) group at the N1 position significantly influences the electron density distribution across the indole (B1671886) ring system.

While DFT provides high accuracy, semi-empirical methods like PM3 (Parametrized Model 3) offer a computationally less expensive approach for optimizing molecular geometries. These methods are particularly useful for larger molecules where full DFT calculations may be time-consuming. For isatin derivatives, PM3 can provide a good initial geometry that can be further refined using higher levels of theory.

Crucially, experimental data from X-ray crystallography provides the most accurate geometric parameters. For 1-benzyl-5-bromoindoline-2,3-dione, a detailed crystal structure has been reported. researchgate.net This experimental data reveals that the indoline (B122111) ring system, the two ketone oxygen atoms, and the bromine atom are nearly coplanar. researchgate.net The benzyl ring is almost perpendicular to the indoline ring system, with a dihedral angle of approximately 74.58°. researchgate.net This experimentally determined geometry serves as a vital benchmark for validating the accuracy of computational methods like PM3 and DFT.

Table 1: Selected Experimental Crystallographic Data for 1-Benzyl-5-bromoindoline-2,3-dione researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.5205 |

| b (Å) | 13.4538 |

| c (Å) | 21.0436 |

| Dihedral Angle (Indoline-Benzyl) (°) | 74.58 |

Analysis of Molecular Properties

From the electronic structure calculations, a range of molecular properties can be derived that quantify the reactivity of 1-benzyl-5-bromoindole-2,3-dione.

Global reactivity indices provide a general overview of a molecule's stability and reactivity. Key indices include chemical hardness (η) and chemical softness (S). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For closely related N-benzyl-5-bromo isatin derivatives, these indices have been calculated to correlate with their observed chemical behavior. lew.ro A smaller energy gap between the HOMO and LUMO orbitals generally corresponds to lower hardness and higher softness, suggesting greater reactivity. lew.ro

Table 2: Calculated Global Reactivity Indices for a Related N-Benzyl-5-bromo Isatin Derivative (ISAO) lew.ro

| Parameter | Value (eV) |

| Chemical Hardness (η) | 1.0604 |

| Chemical Softness (S) | 0.9430 |

| Electronegativity (χ) | 4.2156 |

Note: Data is for a closely related derivative and serves as an illustrative example.

While global indices describe the molecule as a whole, local reactivity analysis pinpoints specific atomic sites prone to reaction. Mulliken charge population analysis is a widely used method to assign partial atomic charges within a molecule based on the distribution of the electron wavefunction. These charges indicate the electrostatic potential at different points in the molecule.

In 1-benzyl-5-bromoindole-2,3-dione, the electronegative oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the carbonyl carbon atoms are likely to be positively charged, making them susceptible to nucleophilic attack. The bromine atom, being electronegative, will also influence the charge distribution on the aromatic ring.

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are critical in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter; a smaller gap indicates that the molecule is more easily excitable and more reactive. lew.ro

For N-benzyl-5-bromo isatin derivatives, the HOMO is typically localized over the isatin ring, while the LUMO is also distributed over this core structure. lew.ro This distribution is key to understanding intramolecular charge transfer and the molecule's ability to interact with other species. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Table 3: Calculated HOMO-LUMO Energies for a Related N-Benzyl-5-bromo Isatin Derivative (ISAO) lew.ro

| Parameter | Value (eV) |

| EHOMO | -5.2760 |

| ELUMO | -3.1552 |

| Energy Gap (ΔE) | 2.1208 |

Note: Data is for a closely related derivative and serves as an illustrative example.

The analysis of these frontier orbitals provides valuable insights into the electron-donating and electron-accepting capabilities of 1-benzyl-5-bromoindole-2,3-dione, which are fundamental to its reactivity and potential biological interactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of Indole-2,3-dione, 1-benzyl-5-bromo- reveals key structural features that dictate its interaction with biological targets. X-ray crystallography studies have provided precise data on its solid-state conformation. researchgate.net In the crystalline form, the indoline ring system, along with the two ketone oxygen atoms and the bromine atom, are nearly coplanar. researchgate.net A significant deviation from this plane is observed for the bromine atom, measuring 0.073 (1) Å. researchgate.net

A crucial aspect of its three-dimensional structure is the orientation of the benzyl group relative to the fused indoline ring. The benzyl ring is positioned nearly perpendicular to the indoline ring system, with a dihedral angle of 74.58 (10)°. researchgate.net The torsion angle defined by C10—C9—N1—C8 has been determined to be −77.3 (2)°. researchgate.net In the crystal lattice, molecules are interconnected through weak C—H⋯O hydrogen bonds and π–π stacking interactions, with an inter-centroid distance of 3.625 (2) Å, which collectively form a two-dimensional network. researchgate.net

Table 1: Crystal and Structural Data for 1-Benzyl-5-bromoindoline-2,3-dione

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀BrNO₂ |

| Molecular Weight | 316.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.5205 (1) |

| b (Å) | 13.4538 (3) |

| c (Å) | 21.0436 (5) |

| V (ų) | 1279.83 (5) |

| Z | 4 |

| Temperature (K) | 100 |

Data sourced from Kharbach, Y. et al. (2016). researchgate.net

Molecular dynamics (MD) simulations have been employed to understand the dynamic behavior of derivatives of this scaffold in complex with biological targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com In a study of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, MD simulations were performed using GROMACS software to investigate the stability and binding mode of potent inhibitors within the VEGFR-2 active site. mdpi.com These simulations, often run for extended periods, provide insights into the flexibility of the ligand and its interactions with key amino acid residues, helping to rationalize the observed biological activity. mdpi.com

Structure-Activity Relationship (SAR) Derivations from Computational Data

Computational studies are pivotal in elucidating the structure-activity relationships (SAR) for derivatives of Indole-2,3-dione, 1-benzyl-5-bromo-. By analyzing the computed binding modes and interaction energies of a series of related compounds, researchers can identify the key structural motifs responsible for their biological effects.

For instance, in the development of anticancer agents based on the 1-benzyl-5-bromoindolin-2-one scaffold, molecular docking and MD simulations have been used to explore the binding of derivatives within the VEGFR-2 active site. mdpi.comnih.gov A study on two series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones linked to either a 4-arylthiazole or a 4-methyl-5-(aryldiazenyl)thiazole moiety revealed crucial SAR insights. mdpi.com The 4-arylthiazole-bearing derivatives, particularly compounds 7c and 7d , showed superior anticancer activity against MCF-7 breast cancer cells. mdpi.com

Computational analysis indicated that specific substitutions on the arylthiazole ring were critical for activity. The enhanced potency of these compounds was correlated with their binding interactions within the VEGFR-2 kinase domain. mdpi.com These findings underscore the importance of the substituent pattern on the appended heterocyclic ring system in modulating the biological activity of the core scaffold.

Similarly, SAR analysis of 1-benzyl substituted indole-based thiosemicarbazones highlighted that derivatives with a 4-substitution on the benzyl or phenyl ring of the thiosemicarbazone moiety exhibited better inhibitory potential against tyrosinase. nih.gov Although a different scaffold, this demonstrates the general principle of using computational data to derive SAR for indole-based compounds.

Table 2: In Vitro Activity of Selected 1-Benzyl-5-bromoindolin-2-one Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) |

|---|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 | 0.728 |

| 7d | MCF-7 | 2.93 ± 0.47 | 0.503 |

Data represents the half-maximal inhibitory concentration against the MCF-7 cancer cell line and the VEGFR-2 enzyme. Sourced from Yaseen, H. et al. (2023). mdpi.com

In Silico Design and Screening of Novel Derivatives

The insights gained from conformational analysis and SAR studies provide a solid foundation for the in silico design and screening of novel derivatives with potentially improved properties. This rational design approach aims to optimize the lead compound's activity, selectivity, and pharmacokinetic profile.

The development of novel anticancer agents frequently involves the in silico design of hybrid molecules that incorporate the 1-benzyl-5-bromoindoline-2,3-dione scaffold. mdpi.com For example, based on the understanding of its binding mode, new series of molecules can be designed by attaching different heterocyclic moieties through various linkers to the core structure. mdpi.comnih.gov These virtual compounds are then subjected to computational screening, primarily through molecular docking, to predict their binding affinity for a specific biological target, such as the c-KIT kinase domain or VEGFR-2. mdpi.comacs.org

This process allows for the rapid evaluation of a large virtual library of compounds, prioritizing a smaller, more manageable set for chemical synthesis and biological testing. acs.orgnih.gov For example, the design of indolin-2-one hybrids coupled with a 1,3,4-thiadiazole (B1197879) moiety was guided by in silico studies, including docking and analysis of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, to identify candidates with promising anticancer activity and drug-like characteristics. acs.org The successful synthesis and subsequent biological evaluation of these computationally prioritized molecules validate the predictive power of the in silico design and screening workflow. mdpi.comacs.org

Applications As a Pivotal Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The isatin (B1672199) core of 1-benzyl-5-bromoisatin is a well-established platform for generating a multitude of heterocyclic structures. The presence of the benzyl (B1604629) group at the N1 position enhances its solubility and stability, while the bromine atom at the C5 position offers a site for further chemical modification, although it is often retained in the final products for its potential to modulate biological activity.

1-Benzyl-5-bromoisatin serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, most notably 1,2,4-triazoles. A common synthetic strategy involves the initial conversion of 1-benzyl-5-bromoisatin into a Schiff base intermediate. For instance, reaction with ethyl glycinate (B8599266) yields [N-benzyl-5-bromo-3-(ethyliminoacetate)-indole-2-one]. researchgate.netuobaghdad.edu.iq This intermediate can then be treated with reagents like semicarbazide (B1199961), phenylsemicarbazide, or thiosemicarbazide (B42300). uobaghdad.edu.iqresearchgate.net Subsequent cyclization of the resulting semicarbazide or thiosemicarbazide derivatives in an alkaline medium, such as 4N sodium hydroxide (B78521), leads to the formation of substituted 1,2,4-triazole (B32235) rings attached to the isatin core. researchgate.netuobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq

Another approach involves the "click chemistry" concept, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to generate 1,2,3-triazole hybrids. This method allows for the efficient linking of an isatin-thiosemicarbazone moiety with various alkynes to create a library of isatin-thiosemicarbazone-1,2,3-triazole hybrids. researchgate.net

Table 1: Synthesis of Triazole Derivatives from 1-Benzyl-5-bromoisatin

| Starting Material | Intermediate | Reagents for Cyclization | Resulting Heterocycle | Citation |

|---|---|---|---|---|

| 1-Benzyl-5-bromoisatin | [N-benzyl-5-bromo-3-(ethyliminoacetate)-indole-2-one] | Semicarbazide, 4N NaOH | 1,2,4-Triazole derivative | researchgate.netuobaghdad.edu.iq |

| 1-Benzyl-5-bromoisatin | [N-benzyl-5-bromo-3-(ethyliminoacetate)-indole-2-one] | Phenylsemicarbazide, 4N NaOH | 1,2,4-Triazole derivative | researchgate.netuobaghdad.edu.iq |

The synthesis of oxazoline (B21484) and thiazoline (B8809763) derivatives from 1-benzyl-5-bromoisatin also proceeds through multistep reaction sequences. A key intermediate, N-benzyl-5-bromo-[3-imino-(acetohydrazide)]-indole-2-one, is formed by reacting the Schiff base of 1-benzyl-5-bromoisatin with hydrazine (B178648) hydrate (B1144303). researchgate.netuobaghdad.edu.iq This hydrazide can then react with phenylisocyanate or phenylisothiocyanate. researchgate.netuobaghdad.edu.iqresearchgate.net The resulting adducts undergo cyclization with p-bromophenacyl bromide to furnish the desired oxazoline and thiazoline rings, respectively. researchgate.netuobaghdad.edu.iqresearchgate.net This pathway highlights the versatility of the isatin C3 position in building five-membered heterocycles.

Furthermore, 1-benzyl-5-bromoindolin-2-one can be converted to a thiosemicarbazide intermediate, which then reacts with α-haloketones (like 2-bromo-1-arylethanones) to form thiazole-containing hydrazonoindolin-2-one derivatives. mdpi.com This demonstrates a direct route to incorporate a thiazole (B1198619) moiety onto the isatin scaffold.

Table 2: Synthesis of Oxazoline and Thiazoline Derivatives

| Intermediate | Reagent 1 | Reagent 2 (Cyclizing Agent) | Resulting Heterocycle | Citation |

|---|---|---|---|---|

| N-benzyl-5-bromo-[3-imino-(acetohydrazide)]-indole-2-one | Phenylisocyanate | p-Bromophenacyl bromide | Oxazoline derivative | researchgate.netuobaghdad.edu.iqresearchgate.net |

| N-benzyl-5-bromo-[3-imino-(acetohydrazide)]-indole-2-one | Phenylisothiocyanate | p-Bromophenacyl bromide | Thiazoline derivative | researchgate.netuobaghdad.edu.iqresearchgate.net |

The C3-spiro-atom of the isatin core is a focal point for constructing complex, three-dimensional spirocyclic systems. While specific examples starting directly from 1-benzyl-5-bromoisatin are less documented in readily available literature, the general reactivity of isatins in multicomponent reactions is well-established for creating spiroheterocycles. For instance, the four-component reaction of 5-substituted isatins (like 5-methylisatin), malononitrile (B47326), monothiomalonamide, and triethylamine (B128534) yields spiro[indole-3,4′-pyridine] derivatives. researchgate.net This type of reaction is highly adaptable, and it is plausible that 1-benzyl-5-bromoisatin could be employed in similar transformations to generate novel spiro[indoline-3,4′-pyridine] compounds. Another example is the one-pot, three-component reaction between substituted isatins, (S)-pipecolic acid, and an electron-deficient alkene to form spiro[indoline-3,3′-indolizine]s with high regio- and stereospecificity. nih.gov

Scaffold for Pharmacophore Development

The inherent biological activities associated with the isatin nucleus make its derivatives, including 1-benzyl-5-bromoisatin, attractive scaffolds for medicinal chemistry and pharmacophore development. nih.gov The strategy often involves creating hybrid molecules or modifying the basic isatin structure to enhance potency and selectivity towards specific biological targets.

Molecular hybridization is a powerful drug design strategy that combines two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced affinity, dual-action, or improved pharmacokinetic properties. 1-Benzyl-5-bromoisatin is an excellent platform for this approach.

Researchers have designed and synthesized hybrid molecules where the 1-benzyl-5-bromoindolin-2-one scaffold is connected through a hydrazone linker to other biologically active moieties like 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole. mdpi.com These hybrids have been investigated for their potential as anticancer agents. mdpi.comcam.ac.uk The synthesis involves creating a thiosemicarbazide from 1-benzyl-5-bromoisatin, which then serves as the anchor point for attaching the second heterocyclic system. mdpi.com Similarly, isatin-chalcone hybrids have been developed, demonstrating the broad scope of moieties that can be appended to the isatin core to generate novel bioactive compounds. nih.gov

Beyond creating hybrids, the 1-benzyl-5-bromoisatin framework can be systematically modified to develop new therapeutic agents. These modifications often focus on the C3 position, transforming the carbonyl group into various functional groups to interact with specific biological targets.

For example, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones bearing different thiazole substituents have been synthesized and evaluated as potential anticancer agents, specifically targeting VEGFR-2, a key protein in angiogenesis. mdpi.comnih.gov In this work, the core 1-benzyl-5-bromoindolin-2-one structure is essential for the observed biological activity, with the modifications at the C3-position fine-tuning the inhibitory potency. mdpi.com The synthesis of diverse heterocyclic derivatives, such as the triazoles, oxazolines, and thiazolines mentioned previously, also falls under this category, as these new molecules are often screened for a range of biological activities, including antibacterial properties. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Indole-2,3-dione, 1-benzyl-5-bromo- | 1-Benzyl-5-bromoisatin; 1-Benzyl-5-bromo-1H-indole-2,3-dione |

| Isatin | 1H-Indole-2,3-dione |

| Ethyl glycinate | |

| [N-benzyl-5-bromo-3-(ethyliminoacetate)-indole-2-one] | |

| Semicarbazide | |

| Phenylsemicarbazide | |

| Thiosemicarbazide | |

| Sodium hydroxide | |

| 1,2,4-Triazole | |

| 1,2,3-Triazole | |

| Hydrazine hydrate | |

| N-benzyl-5-bromo-[3-imino-(acetohydrazide)]-indole-2-one | |

| Phenylisocyanate | |

| Phenylisothiocyanate | |

| p-Bromophenacyl bromide | |

| Oxazoline | |

| Thiazoline | |

| 2-bromo-1-arylethanone | |

| Malononitrile | |

| Monothiomalonamide | |

| Triethylamine | |

| Spiro[indoline-3,4′-pyridine] | |

| (S)-Pipecolic acid | |

| Spiro[indoline-3,3′-indolizine] | |

| 4-arylthiazole | |

| 4-methyl-5-(aryldiazenyl)thiazole | |

| Chalcone |

Role in the Synthesis of Complex Natural Product Analogs

Indole-2,3-dione, 1-benzyl-5-bromo-, a derivative of the naturally occurring isatin, serves as a crucial synthetic intermediate in the generation of complex analogs of natural products. nih.gov Isatin (1H-indole-2,3-dione) itself has been isolated from plants of the Isatis genus and is also an endogenous compound found in mammals. nih.gov The isatin core is a privileged scaffold in medicinal chemistry, and its derivatives are often designed as analogs to mimic or enhance the biological activities of natural products and other bioactive molecules. nih.govnih.gov The strategic placement of a benzyl group at the N1 position and a bromine atom at the C5 position of the indole (B1671886) ring provides a versatile platform for further chemical modifications, enabling the synthesis of a diverse array of complex heterocyclic compounds. researchgate.netresearchgate.net

The reactivity of the C3-carbonyl group of 1-benzyl-5-bromo-indole-2,3-dione allows for condensation reactions with various nucleophiles, leading to the formation of more intricate molecular architectures. This approach is particularly valuable in creating hybrid molecules that combine the isatin pharmacophore with other biologically active moieties, resulting in novel natural product analogs with potentially enhanced or unique therapeutic properties. nih.gov

A notable application of 1-benzyl-5-bromo-indole-2,3-dione is in the synthesis of hydrazonoindolin-2-one derivatives, which are analogs of kinase inhibitors. mdpi.com For instance, researchers have developed two series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives designed as potential anticancer agents. mdpi.comnih.gov These synthetic analogs incorporate a thiazole moiety, another important heterocycle found in natural products and pharmaceuticals.

The synthesis of one such series of complex analogs, 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (compounds 7a-d in the referenced study), commences with the reaction of 1-benzyl-5-bromo-indole-2,3-dione with thiosemicarbazide to form an intermediate, which is then cyclized with various 2-bromo-1-arylethanones. mdpi.com This modular synthesis allows for the creation of a library of analogs with different aryl substitutions on the thiazole ring.

Detailed research findings have demonstrated that these complex analogs exhibit significant biological activity. The anti-proliferative effects of these synthesized compounds were evaluated against human tumor cell lines, revealing that the nature of the aryl substituent plays a crucial role in their cytotoxic efficacy. mdpi.com

| Compound | Aryl Group (Ar) | Yield (%) | IC₅₀ (μM) vs. MCF-7 (Breast Cancer) | IC₅₀ (μM) vs. A-549 (Lung Cancer) |

|---|---|---|---|---|

| 7a | Phenyl | 75 | 19.53 ± 1.05 | 23.19 ± 1.84 |

| 7b | 4-chlorophenyl | 81 | 11.25 ± 1.12 | 15.42 ± 1.31 |

| 7c | 4-fluorophenyl | 78 | 7.17 ± 0.94 | 9.88 ± 0.93 |

| 7d | 4-bromophenyl | 69 | 2.93 ± 0.47 | 5.14 ± 0.58 |

Table 1. Synthesis and Anti-proliferative Activity of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Analogs (7a-d). Data sourced from a 2023 study on novel anticancer agents. mdpi.com

The data clearly indicates that the introduction of electron-withdrawing groups, particularly bromine, on the pendant aryl ring enhances the anticancer activity. mdpi.com Specifically, the 4-bromophenyl analog (7d ) showed the most potent activity against both MCF-7 and A-549 cancer cell lines. mdpi.com Further investigation into the mechanism of action for compound 7d revealed that it induces cell cycle arrest and apoptosis in cancer cells. mdpi.com This role of Indole-2,3-dione, 1-benzyl-5-bromo- as a pivotal synthetic intermediate highlights its importance in the development of complex, biologically active molecules that are analogs of the natural isatin scaffold.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for Derivatization

The core structure of 1-benzyl-5-bromoindole-2,3-dione offers multiple sites for chemical modification. Future research will likely focus on the development of novel catalytic systems to achieve highly selective and efficient derivatization. This includes the exploration of:

Asymmetric Catalysis: To control the stereochemistry of reactions at the C3 position, which is crucial for the development of enantiomerically pure therapeutic agents.

Metal-Organic Frameworks (MOFs) and Nanoparticle Catalysis: These materials can offer enhanced catalytic activity, selectivity, and recyclability, aligning with the principles of green chemistry. For instance, magnetite sulfuric acid (Fe3O4–SO3H) magnetic nanoparticles have already been employed for the synthesis of related di(indolyl)indolin-2-ones. researchgate.net

Photoredox Catalysis: This emerging field can enable novel transformations under mild conditions, potentially leading to the discovery of unprecedented reaction pathways for derivatizing the indole (B1671886) scaffold.

Exploration of Under-Investigated Reaction Pathways

While many reactions of isatins are well-documented, there remain underexplored transformations for 1-benzyl-5-bromoindole-2,3-dione. Future investigations could productively focus on:

C-H Activation: Direct functionalization of the aromatic rings (both the indole and the benzyl (B1604629) group) through C-H activation would provide a more atom-economical approach to novel derivatives compared to traditional cross-coupling methods.

Ring-Opening and Rearrangement Reactions: Investigating the controlled cleavage and rearrangement of the indole ring system could lead to the synthesis of entirely new heterocyclic frameworks with unique properties.

Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot from 1-benzyl-5-bromoindole-2,3-dione can significantly improve synthetic efficiency and reduce waste.

Integration of Advanced Computational Techniques for Predictive Chemistry

The synergy between experimental and computational chemistry is poised to accelerate the discovery of new applications for 1-benzyl-5-bromoindole-2,3-dione. Key areas for integration include:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding affinity and mode of interaction of novel derivatives with biological targets, guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net For instance, molecular docking has been used to study the interaction of related compounds with enzymes like α-glucosidase. nih.govresearchgate.net

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum methods can be used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of the molecule and its derivatives.

Machine Learning and Artificial Intelligence: AI algorithms can be trained on existing experimental data to predict the biological activity and physicochemical properties of virtual libraries of 1-benzyl-5-bromoindole-2,3-dione derivatives, prioritizing the most promising candidates for synthesis.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on 1-benzyl-5-bromoindole-2,3-dione will benefit from a focus on:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times and improve yields for the synthesis of isatin (B1672199) derivatives. researchgate.netresearchgate.netjst.go.jp

Ultrasonic Irradiation: Sonication represents another energy-efficient method to promote chemical reactions. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a critical goal.

Catalyst-Free Reactions: The development of reaction conditions that obviate the need for a catalyst would further enhance the sustainability of synthetic processes.

Multi-component Reactions Utilizing the Indole-2,3-dione, 1-benzyl-5-bromo- Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. 1-Benzyl-5-bromoindole-2,3-dione is an excellent candidate for the development of novel MCRs. nih.gov Future research in this area could involve:

Discovery of New MCRs: Designing and screening for new combinations of reactants that incorporate the 1-benzyl-5-bromoindole-2,3-dione scaffold to generate diverse and complex molecular architectures.

Synthesis of Spirocyclic Compounds: The C3-carbonyl group is particularly reactive and can participate in cycloaddition reactions to form spirocyclic systems, a common motif in natural products and bioactive molecules.

Generation of Compound Libraries: Utilizing MCRs to rapidly generate large libraries of 1-benzyl-5-bromoindole-2,3-dione derivatives for high-throughput screening against various biological targets. For example, the reaction of 1-benzyl-5-bromoisatin with indoles can produce 3,3-di(indolyl)indolin-2-ones. nih.govresearchgate.net

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for indole and benzyl groups) and carbonyl carbons (δ ~180 ppm for C=O) .

- IR : Strong absorption at ~1737 cm⁻¹ (C=O stretch) and ~1618 cm⁻¹ (aromatic C=C) .

- TLC : Rf = 0.30 in 70:30 EtOAc/hexane .

- HRMS : Molecular ion [M+H]+ at m/z 427.0757 confirms molecular weight .

How can researchers address challenges in the crystallographic refinement of 1-benzyl-5-bromoindole-2,3-dione using SHELXL, particularly with twinned or high-resolution data?

Advanced Research Focus

SHELXL is robust for handling twinned data and high-resolution structures. Key strategies include:

- Twinning Parameters : Use the BASF command to refine twin fractions and HKLF 5 format for twinned data .

- High-Resolution Refinement : Employ anisotropic displacement parameters for non-H atoms and validate with Rint < 0.05 .

- Validation Tools : Cross-check with WinGX for geometry analysis and ORTEP for visualizing anisotropic displacement ellipsoids .

What strategies are recommended for resolving contradictions between experimental spectroscopic data and theoretical predictions in structural analysis?

Advanced Research Focus

Discrepancies often arise from tautomerism or impurities. Methodological steps:

- Tautomer Identification : Compare experimental ¹³C NMR shifts with DFT-calculated values for keto/enol forms .

- Purity Checks : Use HPLC or GC-MS to detect byproducts; repurify via recrystallization (e.g., EtOAc/hexane) .

- X-ray Validation : Resolve ambiguities with single-crystal structures (e.g., CCDC deposition codes) .

How can computational methods like DFT be integrated into the experimental design of novel indole-2,3-dione derivatives?

Q. Advanced Research Focus

- Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

- Stability Analysis : Optimize geometries at B3LYP/6-311+G(d,p) level to assess steric/electronic effects of substituents .

- Spectroscopic Validation : Simulate IR/NMR spectra (e.g., Gaussian 09) and compare with experimental data to confirm assignments .

What methodological approaches are employed to evaluate the antimicrobial activity of indole-2,3-dione derivatives?

Q. Advanced Research Focus

- Kirby-Bauer Assay : Use disc diffusion to screen against Gram-positive/negative strains; measure inhibition zones (≥15 mm indicates activity) .

- MIC Determination : Perform broth microdilution (0.5–128 µg/mL) with positive/negative controls (e.g., ampicillin, DMSO) .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing Br) with activity trends .

What are the critical safety considerations when handling brominated indole derivatives during synthesis?

Q. Basic Research Focus

- Hazard Mitigation : Use PPE (gloves, goggles) due to H302 (oral toxicity) and H315/H319 (skin/eye irritation) .

- Ventilation : Conduct reactions in fume hoods to avoid H335 (respiratory irritation) from volatile solvents (e.g., DMF) .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal per local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.